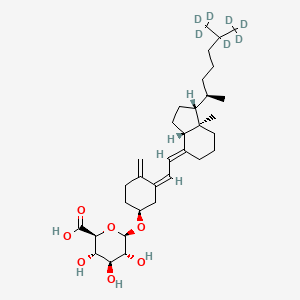
4'-Methylphenazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4’-Methylphenazone-d3 involves several steps. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and deuteration. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may vary but generally follow similar synthetic routes .
Analyse Chemischer Reaktionen
4’-Methylphenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, leading to the formation of substituted products
Wissenschaftliche Forschungsanwendungen
4’-Methylphenazone-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference material in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in quality control and assurance processes to ensure the accuracy and precision of analytical measurements .
Wirkmechanismus
The mechanism of action of 4’-Methylphenazone-d3 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and quantify the presence of its non-labeled counterpart in various biological and chemical systems. This helps in understanding the dynamics and kinetics of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
4’-Methylphenazone-d3 can be compared with other similar compounds such as:
Phenazone: A non-labeled version used as an analgesic and antipyretic.
4-Methylphenazone: Similar in structure but without the deuterium labeling.
Antipyrine: Another pyrazolone derivative used in similar analytical applications.
The uniqueness of 4’-Methylphenazone-d3 lies in its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements compared to its non-labeled counterparts .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-1-(trideuteriomethyl)pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3/i3D3 |
InChI-Schlüssel |
CSVSLJZHBKTVNT-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=C(C=C2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















